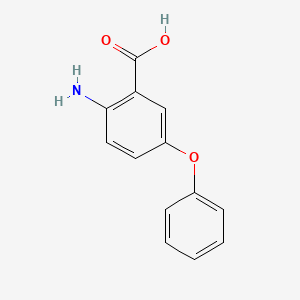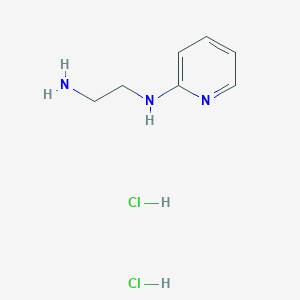
Z-D-Glu-OEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-D-Glu-OEt, also known as N-Cbz-D-glutamic acid ethyl ester, is a derivative of D-glutamic acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and an ethyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Glu-OEt typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of benzyl chloroformate as the Cbz-protecting reagent and ethanol in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
化学反应分析
Types of Reactions
Z-D-Glu-OEt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amidation: The ester group can react with amines to form amides.
Deprotection: The Cbz group can be removed under acidic or catalytic hydrogenation conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Amidation: Commonly uses amines and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC).
Deprotection: Achieved using trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Hydrolysis: Produces D-glutamic acid and ethanol.
Amidation: Forms D-glutamic acid amides.
Deprotection: Yields D-glutamic acid ethyl ester.
科学研究应用
Z-D-Glu-OEt is extensively used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of Z-D-Glu-OEt involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds .
相似化合物的比较
Similar Compounds
N-Cbz-L-glutamic acid ethyl ester: The L-enantiomer of Z-D-Glu-OEt, used similarly in peptide synthesis.
N-Cbz-D-glutamic acid t-butyl ester: Another protected derivative with a t-butyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Cbz and ethyl ester groups, which provide stability and reactivity in various synthetic applications. Its use in neuroprotective research also highlights its potential therapeutic applications .
属性
分子式 |
C15H19NO6 |
|---|---|
分子量 |
309.31 g/mol |
IUPAC 名称 |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
InChI 键 |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
手性 SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
序列 |
E |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


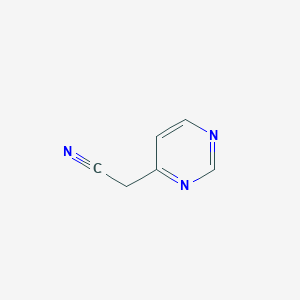
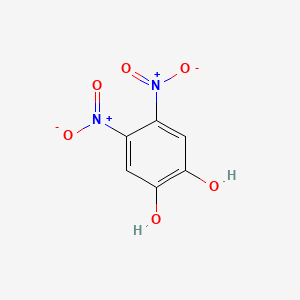
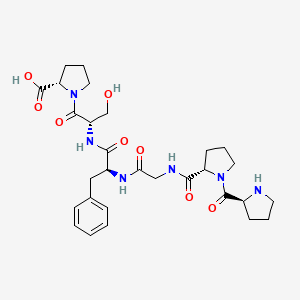
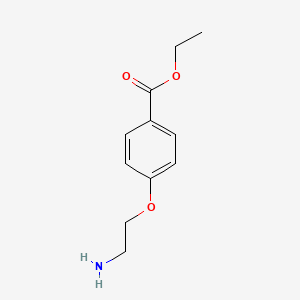
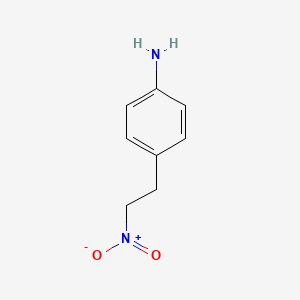
![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
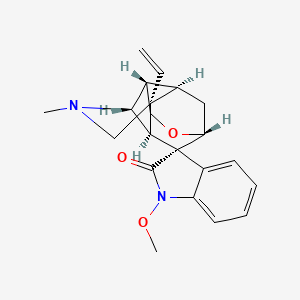
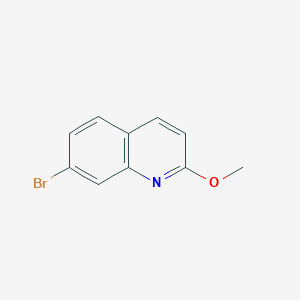
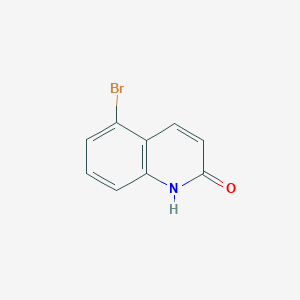
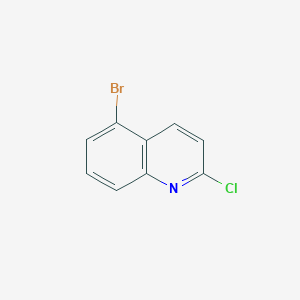
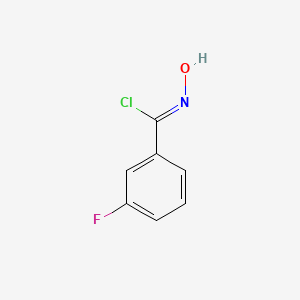
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)
